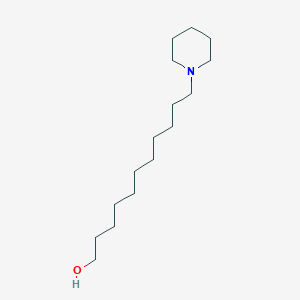

11-(Piperidin-1-yl)undecan-1-ol

Description

11-(Piperidin-1-yl)undecan-1-ol is a tertiary amine-functionalized long-chain alcohol with the molecular formula C₁₆H₃₃NO and a molecular weight of 255.45 g/mol. Its structure consists of an 11-carbon alkyl chain terminated by a hydroxyl group at one end and a piperidine ring (a six-membered amine heterocycle) at the other. This compound is of interest in medicinal chemistry and materials science due to its amphiphilic nature, which enables interactions with biological membranes or surfaces.

Properties

Molecular Formula |

C16H33NO |

|---|---|

Molecular Weight |

255.44 g/mol |

IUPAC Name |

11-piperidin-1-ylundecan-1-ol |

InChI |

InChI=1S/C16H33NO/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h18H,1-16H2 |

InChI Key |

WACLCTDOCWARAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCCCCCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares 11-(Piperidin-1-yl)undecan-1-ol with key analogs:

Key Observations:

- Piperidine vs. Aromatic Substituents : The piperidine group introduces basicity and conformational flexibility, which may enhance membrane permeability in drug delivery compared to rigid aromatic systems like carbazole or benzotriazole .

- Melting Points: Aromatic substituents (e.g., carbazole in 2a) increase melting points due to π-π stacking, whereas flexible alkyl chains (e.g., methylamino in ) or triazoles (e.g., compound 17 ) result in lower or unrecorded melting points.

- Synthetic Methods : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition for compound 17 ) offers regioselectivity advantages over traditional nucleophilic substitutions used for carbazole/benzotriazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.